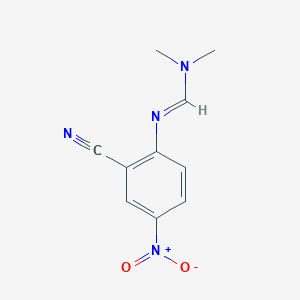

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

Description

Properties

IUPAC Name |

N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-13(2)7-12-10-4-3-9(14(15)16)5-8(10)6-11/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSZPRPVHOOMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447701 | |

| Record name | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39263-34-8 | |

| Record name | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" CAS 39263-34-8

An In-Depth Technical Guide to N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS 39263-34-8)

Executive Summary

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, hereafter referred to as CNDF, is a highly functionalized aromatic compound of significant interest in modern medicinal chemistry. With the CAS number 39263-34-8, this yellow crystalline solid serves not as an end-product but as a critical, high-potential intermediate in the synthesis of complex heterocyclic structures.[1][2] Its primary and most notable application is as a key building block in the manufacturing of Tucatinib, a highly selective tyrosine kinase inhibitor approved for the treatment of HER2-positive breast cancer.[1][3][4] This guide provides a comprehensive overview of CNDF, detailing its physicochemical properties, a field-tested synthetic protocol, its pivotal role in the synthesis of quinazoline-based APIs like Tucatinib, and its broader reactivity profile for further research and development.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a synthetic intermediate begins with its fundamental properties. CNDF is characterized by the presence of three key functional groups on a benzene scaffold: a nitrile, a nitro group, and a dimethyliminoformamide (formamidine) moiety. These groups dictate its reactivity, solubility, and handling requirements.

Key Properties

The essential physicochemical data for CNDF are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 39263-34-8 | [1][2][5] |

| Molecular Formula | C₁₀H₁₀N₄O₂ | [1][5] |

| Molecular Weight | 218.21 g/mol | [1][6] |

| Appearance | Yellow Solid / Yellow Crystalline Solid | [1][2] |

| Melting Point | 146-148 °C | [1][2][7] |

| Boiling Point | 387.7 ± 52.0 °C (Predicted) | [1][7] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [1][7] |

| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [1][6] |

| Common Synonyms | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylformimidamide; Tucatinib Intermediate | [1][3] |

| Storage | Sealed in a dry environment at 2-8 °C | [5] |

Molecular Structure & Crystallography

The molecular structure of CNDF has been elucidated by X-ray diffraction, providing critical insights into its conformation and intermolecular interactions.[8][9]

Caption: 2D Structure of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.

Key structural findings reveal that the molecule is nearly planar and adopts an E configuration about the C=N azomethine double bond.[9] The formamidine group is only slightly twisted out of the plane of the benzene ring, with a dihedral angle of 18.42°.[9] This planarity facilitates π-system conjugation. The crystal packing is stabilized by a network of intermolecular C—H···O and C—H···N hydrogen bonds, which form centrosymmetric dimers and create chains of molecules running parallel to the b-axis.[8][9]

Synthesis Protocol and Mechanism

The synthesis of CNDF is a robust and high-yielding procedure, predicated on the condensation of a primary aromatic amine with a formamide acetal. This reaction is a cornerstone of heterocyclic chemistry for its efficiency in creating the amidine functionality.

Recommended Synthetic Protocol

This protocol is adapted from established literature procedures.[8][9] It is a self-validating system where reaction completion can be easily monitored by Thin Layer Chromatography (TLC), and the product conveniently crystallizes from the reaction mixture in high purity.

Workflow:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-Nitroanthranilonitrile (2-amino-5-nitrobenzonitrile) (1.0 eq.) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq.). Note: DMF-DMA acts as both a reagent and a solvent in this procedure.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 1.5 to 2 hours.

-

Causality: The elevated temperature is necessary to drive the condensation reaction, which involves the elimination of two molecules of methanol. The use of excess DMF-DMA ensures the reaction goes to completion.

-

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the starting amine.

-

Crystallization & Isolation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. Subsequently, refrigerate the flask overnight (e.g., at 4 °C).

-

Trustworthiness: The product has low solubility in the cooled reaction medium, leading to spontaneous crystallization of the pure yellow product. This minimizes the need for complex chromatographic purification.

-

-

Purification: Filter the resulting yellow crystals using a Büchner funnel. Wash the crystals thoroughly with cold diethyl ether to remove any residual DMF-DMA and byproducts.

-

Drying: Dry the purified product under vacuum to obtain CNDF as a yellow solid. (Reported yields are typically >90%).[8]

Caption: Step-by-step workflow for the synthesis of CNDF.

Reaction Mechanism

The formation of the formamidine involves a nucleophilic attack of the primary amine onto the electrophilic carbon of DMF-DMA, followed by the elimination of two methanol molecules. This process effectively replaces the two methoxy groups of the acetal with the amino group of the starting material.

Core Application: A Gateway to the Tucatinib Quinazoline Core

The principal value of CNDF in drug development is its role as a precursor to the 4-amino-6-nitroquinazoline core of Tucatinib. The formamidine group serves as an activated and masked one-carbon electrophile, poised for cyclization.

The Key Cyclization Step

In a pivotal step of Tucatinib synthesis, CNDF undergoes a condensation-cyclization reaction with a substituted aniline, such as 4-([1][2][10]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline.[2]

Mechanism Insight:

-

Activation: Under acidic conditions (e.g., acetic acid), the formamidine is protonated, increasing the electrophilicity of the imine carbon.

-

Nucleophilic Attack: The primary amino group of the coupling partner attacks this electrophilic carbon.

-

Elimination & Cyclization: A molecule of dimethylamine is eliminated. The resulting intermediate then undergoes an intramolecular cyclization, where the newly formed secondary amine attacks the nitrile carbon.

-

Tautomerization: A final tautomerization yields the stable aromatic 4-aminoquinazoline ring system.

This reaction is highly efficient for building the quinazoline scaffold, a privileged structure in medicinal chemistry.

Caption: CNDF's role in forming the core of Tucatinib.

Broader Reactivity & Synthetic Potential

While its application in Tucatinib synthesis is paramount, the rich functionality of CNDF makes it a versatile platform for creating diverse chemical entities.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation). This unmasks a new nucleophilic site, enabling the synthesis of quinazoline-4,6-diamines, which are also key intermediates.[1]

-

Nitrile Group Chemistry: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing further handles for molecular elaboration.

-

Heterocyclic Synthesis: The formamidine moiety is a well-established precursor for various heterocycles. By reacting CNDF with different binucleophiles (e.g., hydrazines, hydroxylamine), researchers can explore the synthesis of novel triazoles, oxadiazoles, and other ring systems.[4][11]

Safety, Handling, and Toxicology

As a reactive chemical intermediate, CNDF must be handled with appropriate precautions. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[2]

GHS Hazard Classification

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |

| Data sourced from PubChem. |

Handling Recommendations

-

Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage is 2-8 °C.[5]

-

Use: This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use in humans or animals.[3][10]

References

-

N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE, CAS 39263-34-8. LookChem. [Link]

-

N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem, National Institutes of Health. [Link]

-

N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem, National Institutes of Health. [Link]

-

N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8. Changzhou YongXu. [Link]

-

2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. PMC, National Institutes of Health. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

-

2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. ResearchGate. [Link]

Sources

- 1. The synthesis of tucatinib [finechemicals.com.cn]

- 2. Synthesis of Tucatinib_Chemicalbook [m.chemicalbook.com]

- 3. Nâ-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8--Changzhou YongXu [czyxchem.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. Tucatinib synthesis - chemicalbook [chemicalbook.com]

- 6. N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | C10H10N4O2 | CID 10900084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2024003929A1 - Process for the preparation of tucatinib - Google Patents [patents.google.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine synthesis [organic-chemistry.org]

- 11. clearsynth.com [clearsynth.com]

An In-depth Technical Guide to N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide: From Synthetic Intermediate to a Postulated Mechanism of Action

This technical guide provides a comprehensive analysis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a molecule of significant interest in contemporary pharmaceutical synthesis. While direct research into its mechanism of action is not extensively published, its critical role as a precursor to a clinically important therapeutic agent, Tucatinib, warrants a detailed examination. This document will elucidate its known synthetic utility, postulate a mechanism of action based on its structural motifs, and provide robust, actionable experimental protocols for researchers seeking to explore its potential biological activities.

Compound Profile and Physicochemical Properties

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a substituted aromatic compound with the chemical formula C₁₀H₁₀N₄O₂.[1] Its structure is characterized by a nitrophenyl ring bearing a cyano group and a dimethyliminoformamide side chain.

| Property | Value | Source |

| CAS Number | 39263-34-8 | [2] |

| Molecular Weight | 218.21 g/mol | [2] |

| Melting Point | 146-148 °C | [2] |

| Boiling Point (Predicted) | 387.7 ± 52.0 °C | [2] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |

| Appearance | Yellow Solid |

Established Role as a Key Intermediate in the Synthesis of Tucatinib

The primary documented application of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is as a crucial intermediate in the synthesis of Tucatinib, a potent and selective HER2 tyrosine kinase inhibitor. Its role is to introduce a reactive moiety that facilitates the construction of the quinazoline core of Tucatinib.

Synthetic Pathway from 2-Amino-5-nitrobenzonitrile

The synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is efficiently achieved through the reaction of 2-Amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a condensation reaction where the amino group of the benzonitrile attacks the electrophilic carbon of the DMF-DMA, followed by the elimination of two molecules of methanol.

Sources

A Comprehensive Technical Guide to the Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

Abstract

This technical guide provides an in-depth exploration of the synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a key chemical intermediate in the development of advanced pharmaceutical compounds such as Tucatinib[1][][3]. This document delineates the primary, highly efficient synthetic pathway, focusing on the underlying reaction mechanism, the rationale for procedural choices, and a detailed, field-proven experimental protocol. By grounding the synthesis in core chemical principles and providing a self-validating methodology, this guide serves as an essential resource for researchers, chemists, and professionals engaged in organic synthesis and drug development.

Part 1: Introduction to the Core Components

The successful synthesis of the target molecule is predicated on a clear understanding of the starting materials and the strategic choice of the formylating agent.

The Target Molecule: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS No: 39263-34-8) is a substituted aromatic compound characterized by a yellow crystalline solid appearance and a melting point in the range of 146-148 °C[][4]. Its structure features an N,N-dimethylformamidine group attached to a 2-cyano-4-nitrophenyl ring. This specific arrangement of functional groups makes it a valuable precursor in multi-step syntheses within the pharmaceutical industry[4].

The Key Precursor: 2-Amino-5-nitrobenzonitrile

The synthesis commences with 2-Amino-5-nitrobenzonitrile (also known as 5-nitroanthranilonitrile). This molecule presents a primary aromatic amine which serves as the critical nucleophile in the reaction. The electronic landscape of this precursor is defined by the powerful electron-withdrawing effects of the ortho-cyano (-CN) and para-nitro (-NO₂) groups. While these groups decrease the nucleophilicity of the amine compared to aniline, the amine remains sufficiently reactive to participate in the key formylation step.

The Formylating Agent: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

N,N-Dimethylformamide dimethyl acetal (DMF-DMA, CAS No: 4637-24-5) is a highly versatile and reactive reagent in organic synthesis. It functions as a one-carbon synthon, expertly converting primary amines into N,N-dimethylformamidines[5][6]. Its high reactivity stems from the acetal structure, which readily eliminates methanol to generate a highly electrophilic Vilsmeier-type intermediate in situ. This reactivity obviates the need for harsh catalysts and typically results in clean, high-yielding transformations with volatile byproducts (methanol) that are easily removed.

Part 2: The Synthetic Pathway: Mechanism and Rationale

The conversion of 2-amino-5-nitrobenzonitrile to the target formamidine is a direct and efficient process, best understood through its mechanistic underpinnings.

Overall Reaction Scheme

The synthesis is a one-pot condensation reaction where the primary amine of the precursor reacts with DMF-DMA under thermal conditions to yield the desired N,N-dimethyliminoformamide product and two equivalents of methanol.

Caption: Overall synthesis reaction scheme.

Mechanistic Insights

The reaction proceeds through a well-established addition-elimination mechanism. The causality behind this pathway is a direct consequence of the inherent nucleophilicity of the amine and the electrophilicity of the DMF-DMA reagent.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-5-nitrobenzonitrile attacks the electrophilic carbon of DMF-DMA.

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

-

First Methanol Elimination: The intermediate collapses, eliminating one molecule of methanol (CH₃OH) to form an alkoxy-aminal intermediate.

-

Second Methanol Elimination: A subsequent elimination of a second methanol molecule, driven by the formation of a stable, conjugated π-system, yields the final N,N-dimethyliminoformamide product.

Caption: Logical flow of the reaction mechanism.

Rationale for Reagent and Condition Selection

-

Choice of DMF-DMA: DMF-DMA is the reagent of choice due to its exceptional reactivity, which allows the reaction to proceed without an external catalyst. The byproducts, methanol and any excess reagent, are low-boiling and easily removed during workup, simplifying purification.

-

Use of Reflux Conditions: The reaction is conducted at reflux to provide the necessary thermal energy to overcome the activation barrier for the elimination steps. This ensures the reaction proceeds to completion in a reasonable timeframe, typically 1.5 hours, and drives the equilibrium toward the product by continuously removing the volatile methanol byproduct[7].

-

Solvent Choice: In this established protocol, an excess of DMF-DMA itself serves as the reaction solvent, maximizing reactant concentration and driving the reaction forward[7]. This approach is efficient as it avoids the introduction of an additional substance that would require later removal.

Part 3: Experimental Protocol and Data

The following protocol is a self-validating system derived from established literature, ensuring high reproducibility and yield[7].

Detailed Step-by-Step Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-amino-5-nitrobenzonitrile (7.47 g, 45.8 mmol) in N,N-dimethylformamide dimethyl acetal (16.5 mL, 137.4 mmol).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction via Thin Layer Chromatography (TLC) until the starting material is fully consumed (approx. 1.5 hours).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. A yellow precipitate will form.

-

Crystallization: Place the flask in a refrigerator overnight to maximize crystallization and product recovery.

-

Filtration and Washing: Filter the resulting yellow crystals using a Büchner funnel. Wash the crystals thoroughly with cold diethyl ether to remove any residual DMF-DMA and soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain the final N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.

Caption: Step-by-step experimental workflow.

Data Summary

The following table summarizes the quantitative data for the described protocol.

| Parameter | Value | Reference / Justification |

| Reactant | 2-Amino-5-nitrobenzonitrile | Starting Material |

| Molar Mass | 163.13 g/mol | Calculated |

| Amount Used | 7.47 g (45.8 mmol) | [7] |

| Molar Equivalent | 1.0 | Basis of calculation |

| Reagent | N,N-Dimethylformamide dimethyl acetal | Formylating Agent |

| Molar Mass | 119.16 g/mol | |

| Amount Used | 16.5 mL (137.4 mmol) | [7] |

| Molar Equivalent | 3.0 | Ensures reaction completion |

| Reaction Time | ~1.5 hours | [7] |

| Reaction Temp. | Reflux | Thermal energy requirement |

| Product | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide | Target Molecule |

| Molar Mass | 218.21 g/mol | [][3] |

| Theoretical Yield | 10.0 g | Calculated |

| Actual Yield | 9.4 g (94%) | [7] |

| Appearance | Yellow Crystalline Solid | [] |

| Melting Point | 146-148 °C | [][4] |

Conclusion

The synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide from 2-amino-5-nitrobenzonitrile and DMF-DMA is a robust, efficient, and high-yielding transformation. The direct condensation under reflux conditions provides a straightforward and scalable route to this valuable pharmaceutical intermediate. The simplicity of the procedure, coupled with the ease of purification by crystallization, makes this an exemplary protocol for both academic and industrial laboratory settings.

References

-

Al-Zaydi, K. M. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. Available at: [Link]

-

Fieser, L. F., & Fieser, M. (n.d.). N,N-Dimethylformamide Diethyl Acetal. Sciencemadness.org. Available at: [Link]

-

Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. Available at: [Link]

-

Araujo, N. F., & Ferreira, S. B. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Semantic Scholar. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide. PrepChem.com. Available at: [Link]

-

LookChem. (n.d.). N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE. LookChem. Available at: [Link]

-

Changzhou YongXu Chemical Co., Ltd. (n.d.). N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE. Yongxuhuagong.com. Available at: [Link]

-

Siddiqui, H. L., et al. (2010). 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o149. Available at: [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 3. Nâ-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8--Changzhou YongXu [czyxchem.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

Foreword: The Critical Role of Solubility in Drug Development

For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of a drug candidate's developability. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy and posing significant formulation challenges. This guide provides a comprehensive framework for understanding and determining the solubility of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a key intermediate in the synthesis of the targeted cancer therapy, Tucatinib.[][2] While specific, publicly available solubility data for this compound is scarce, this document will equip you with the foundational knowledge and detailed protocols to perform a thorough solubility assessment in your own laboratory.

Compound Overview: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a yellow solid with the chemical formula C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol .[][3][4] Its structure, featuring a nitro group and a cyano group on the phenyl ring, suggests a molecule with limited aqueous solubility. A summary of its known physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₄O₂ | [][5] |

| Molecular Weight | 218.21 g/mol | [][3] |

| Appearance | Yellow Solid | [] |

| Melting Point | 146-148 °C | [] |

| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [][3] |

| CAS Number | 39263-34-8 | [][5][6] |

Table 1: Physicochemical Properties of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

Theoretical Underpinnings of Solubility Testing

Before delving into experimental protocols, it is crucial to understand the two primary types of solubility measurements pertinent to drug development: thermodynamic and kinetic solubility.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, pH, and pressure, when the system is at equilibrium with the solid state of the compound.[7] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small amount of a concentrated stock solution (typically in an organic solvent like DMSO) is added to an aqueous buffer.[7] It is a measure of how quickly a compound precipitates out of a supersaturated solution and is often used in high-throughput screening during early drug discovery.[7][9]

The choice between measuring thermodynamic and kinetic solubility depends on the stage of drug development. In early discovery, kinetic solubility provides a rapid assessment for a large number of compounds, while in later stages, the more time-consuming but accurate thermodynamic solubility is crucial for formulation development and predicting in vivo behavior.[7]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the solubility of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.

Thermodynamic Solubility Determination: The Shake-Flask Method

This protocol is designed to determine the equilibrium solubility and is considered the benchmark for accurate solubility measurement.[8]

Materials:

-

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (solid)

-

Selection of aqueous buffers (e.g., pH 5.0, 7.4, 9.0)

-

Co-solvents (e.g., DMSO, ethanol, if required)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Protocol:

-

Preparation: Add an excess amount of solid N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Solvent Addition: Add a known volume of the desired aqueous buffer to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[10]

-

Sample Collection: Carefully collect an aliquot of the supernatant. To remove any remaining solid particles, filter the supernatant through a 0.22 µm syringe filter. Be mindful that the compound may adsorb to the filter material, potentially underestimating the solubility.[10]

-

Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated HPLC method.

-

Data Analysis: Calculate the solubility in mg/mL or mmol/L by comparing the peak area of the sample to a standard curve of known concentrations.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination by Nephelometry

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of many compounds.[9] Nephelometry measures the light scattered by suspended particles in a solution.[11]

Materials:

-

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffers (e.g., phosphate-buffered saline, pH 7.4)

-

Microplates (e.g., 96- or 384-well)

-

Liquid handling system or multichannel pipette

-

Microplate nephelometer

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in 100% DMSO.

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Using a liquid handling system, transfer a small volume of each DMSO solution to another microplate containing the aqueous buffer. This will create a range of compound concentrations with a low final percentage of DMSO (typically 1-5%).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Measure the light scattering of each well using a microplate nephelometer.[9]

-

Data Analysis: Plot the nephelometry signal (light scattering) against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Diagram of the Nephelometry Workflow:

Caption: Workflow for Kinetic Solubility by Nephelometry.

Data Interpretation and Reporting

The results from these experiments should be meticulously documented. A sample data summary table is provided below (note: these are hypothetical values for illustrative purposes).

| Solubility Type | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) |

| Thermodynamic | pH 5.0 Buffer | 25 | Experimental Value |

| Thermodynamic | pH 7.4 Buffer | 25 | Experimental Value |

| Thermodynamic | pH 7.4 Buffer | 37 | Experimental Value |

| Kinetic | pH 7.4 Buffer | 25 | Experimental Value |

Table 2: Sample Solubility Data Summary

Conclusion and Future Directions

A thorough understanding of the solubility of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is indispensable for its effective use in the synthesis of Tucatinib and for any further investigation into its own potential biological activities. The protocols outlined in this guide provide a robust framework for obtaining reliable thermodynamic and kinetic solubility data. It is recommended that these experiments be conducted in various biorelevant media to better predict the in vivo behavior of the compound. The data generated will be invaluable for formulation scientists and medicinal chemists, enabling them to make informed decisions in the drug development process.

References

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Avdeef, A. (2019).

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide. Retrieved from [Link]

-

Angene. (n.d.). N'-(2-cyano-5-Methoxy-4-nitrophenyl)-N,N-diMethylforMiMidaMide. Retrieved from [Link]

Sources

- 2. clearsynth.com [clearsynth.com]

- 3. N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | C10H10N4O2 | CID 10900084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N′-(2-Cyano-4-nitrophenyl)-N,N-dimethylformamidine [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE | 39263-34-8 [chemicalbook.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. rheolution.com [rheolution.com]

An In-Depth Technical Guide to the Spectral Characteristics of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

This technical guide provides a comprehensive analysis of the spectral data for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. The focus is on the practical application of these spectroscopic techniques for structural elucidation and quality control, grounded in established scientific principles.

Introduction

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS No. 39263-34-8) is a substituted aromatic compound with the molecular formula C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol .[][2][3][4] Its structure, featuring a nitro group, a cyano group, and a dimethyliminoformamide moiety, makes it a versatile building block in organic synthesis. Accurate spectral characterization is paramount for confirming its identity and purity. This guide provides a detailed interpretation of its expected spectral data, underpinned by established spectroscopic principles and data from related compounds.

Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

The synthesis of the title compound is achieved through the reaction of 2-amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethylacetal (DMF-DMA).[5] The reaction proceeds via a condensation mechanism where the amino group of the benzonitrile derivative attacks the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.

Sources

An In-depth Technical Guide to the Stability and Storage of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

Introduction: Understanding the Core Molecule

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a key intermediate in the synthesis of Tucatinib, a targeted therapy for HER2-positive breast cancer.[][2][3][4][5] As with any critical raw material in pharmaceutical development, a thorough understanding of its stability is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical stability of this compound, potential degradation pathways, and recommended storage and handling procedures tailored for researchers, scientists, and drug development professionals.

The molecule's structure, featuring a nitro-substituted cyano-phenyl ring linked to a dimethyliminoformamide group, presents several potential points of chemical instability.[] This guide will deconstruct the molecule's functional groups to anticipate and mitigate degradation.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 39263-34-8 | [][2][5][6] |

| Molecular Formula | C₁₀H₁₀N₄O₂ | [][6] |

| Molecular Weight | 218.21 g/mol | [][2] |

| Appearance | Yellow Solid | [] |

| Melting Point | 146-148 °C | [] |

| Purity | Typically ≥98% | [] |

Anticipated Stability Challenges: A Mechanistic Perspective

The stability of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is influenced by its constituent functional groups: the aromatic nitro group, the cyano group, and the N,N-dimethyliminoformamide moiety. Each of these can be susceptible to degradation under specific conditions.

The Formamidine Moiety: Susceptibility to Hydrolysis

The N,N-dimethyliminoformamide group is a formamidine derivative. Formamidines are known to be susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[7][8] The hydrolysis of the C=N double bond would lead to the cleavage of the molecule, yielding N,N-dimethylformamide and 2-amino-5-nitrobenzonitrile. This is a critical degradation pathway to consider, especially if the compound is exposed to moisture or stored in non-neutral pH conditions. Theoretical studies on similar formamidine-containing compounds have shown that water can act as a reactant in the degradation process.[9]

The Nitroaromatic System: Photostability and Thermal Concerns

Aromatic nitro compounds are known for their energetic nature and potential for thermal decomposition.[10][11][12] While this compound is not an explosive, the principles of thermal stability for nitroaromatics are relevant. High temperatures can lead to decomposition, potentially involving the nitro group.[13]

Furthermore, nitroaromatic compounds can be susceptible to photodegradation.[14][15][16] Exposure to UV or even strong visible light can promote photochemical reactions, leading to the degradation of the molecule. This is a crucial consideration for both storage and handling, as prolonged exposure to light could compromise the compound's purity.

Potential for Reduction of the Nitro Group

The nitro group on the aromatic ring is an electron-withdrawing group and can be susceptible to chemical reduction.[11] While this is more of a concern during chemical synthesis where reducing agents are present, it is important to be aware of incompatible materials during storage that could facilitate such a reaction.

Recommended Storage and Handling Protocols

Based on the chemical nature of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, the following storage and handling protocols are recommended to maintain its integrity and ensure the safety of laboratory personnel.

Storage Conditions

To mitigate the risks of hydrolysis, thermal decomposition, and photodegradation, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation. Some suppliers even recommend cold-chain transportation, suggesting temperature sensitivity. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Reduces contact with atmospheric moisture, thereby minimizing the risk of hydrolysis. |

| Light | Protect from light (Amber vial/container) | Prevents potential photodegradation of the nitroaromatic system. |

| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to moisture and air, and avoids any potential reaction with the container material. |

Handling Procedures

Safe handling is crucial due to the compound's potential hazards, as indicated by general safety information for similar chemical classes.[17][18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Hygienic Practices: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Do not eat, drink, or smoke in the laboratory area.

Experimental Workflow for Stability Assessment

To establish a specific stability profile for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide under your laboratory's conditions, a systematic stability study is recommended.

Protocol for a Forced Degradation Study

Objective: To identify potential degradation products and pathways under stressed conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in suitable solvents (e.g., acetonitrile, methanol).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 80°C for 48 hours.

-

Photolytic: Expose a solution to a calibrated UV light source (e.g., 254 nm and 365 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase with UV detection). Compare the chromatograms to that of an unstressed control sample.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. If significant degradation is observed, attempt to identify the major degradation products using LC-MS.

Visualizing the Stability Assessment Workflow

Caption: Potential degradation pathways.

Conclusion: Ensuring Compound Integrity

While specific, long-term stability data for N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is not extensively published, a comprehensive understanding of its chemical structure allows for a proactive approach to its storage and handling. The primary concerns are hydrolysis of the formamidine moiety and potential degradation of the nitroaromatic system through heat and light. By adhering to the recommended storage conditions of refrigeration, protection from light, and exclusion of moisture, researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of a systematic stability testing program, as outlined in this guide, will provide the necessary data to ensure the quality and reliability of this critical Tucatinib intermediate in research and development settings.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10900084, N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. [Link]

-

Changzhou YongXu Chemical Co.,Ltd. N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8. [Link]

-

Al-Nuri, M. A., & Al-Dahhan, W. H. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Science and Health, Part A, 40(6-7), 1305–1320. [Link]

-

Bejan, I., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 783–789. [Link]

-

Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]

-

Pfizer Medical - US. TUKYSA® (tucatinib) How Supplied/Storage and Handling. [Link]

-

European Medicines Agency. (2020). Tukysa; INN-tucatinib. [Link]

-

European Medicines Agency. ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - TUKYSA, INN-tucatinib. [Link]

-

Holcomb, R. E., & Ellington, J. J. (1977). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 113-122. [Link]

-

Ruiz-Pernía, J. J., et al. (2004). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of the American Chemical Society, 126(51), 16734–16743. [Link]

-

Wang, X., et al. (2007). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine. The Journal of Physical Chemistry A, 111(2), 356–363. [Link]

-

Halliday, J. D., & Symons, E. A. (1978). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Canadian Journal of Chemistry, 56(11), 1463-1469. [Link]

-

Wang, Y., et al. (2019). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 207, 208-216. [Link]

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In Encyclopaedia of Occupational Health and Safety. [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. In Chemistry LibreTexts. [Link]

Sources

- 2. czyxchem.com [czyxchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. N′-(2-Cyano-4-nitrophenyl)-N,N-dimethylformamidine [cymitquimica.com]

- 5. N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE | 39263-34-8 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry, biological activity, and uses of formamidine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine: Water-assisted mechanism and cluster-continuum model - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DSpace [repository.kaust.edu.sa]

- 14. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | C10H10N4O2 | CID 10900084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Guide to Chemicals [iloencyclopaedia.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide: A Key Intermediate in Modern Kinase Inhibitor Synthesis

This guide provides a comprehensive technical overview of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, a critical chemical intermediate in the synthesis of advanced pharmaceutical compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and its pivotal role in the construction of complex heterocyclic scaffolds, most notably in the synthesis of the targeted cancer therapeutic, Tucatinib.

Introduction: Strategic Importance in Drug Synthesis

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, with CAS Number 39263-34-8, is a highly functionalized aromatic compound.[][2][3][4] Its strategic importance lies in the unique arrangement of its functional groups: a cyano group, a nitro group, and a dimethyliminoformamide moiety attached to a phenyl ring. This specific constitution makes it a versatile precursor for the synthesis of various heterocyclic systems, particularly quinazolines. The dimethyliminoformamide group serves as a masked and reactive aldehyde equivalent, which is crucial for its role in annulation reactions to form six-membered rings. Its most prominent application to date is as a key intermediate in the synthesis of Tucatinib, a potent and selective HER2 tyrosine kinase inhibitor.[5]

Physicochemical Properties and Structural Elucidation

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is typically a yellow crystalline solid.[] A summary of its key physicochemical properties is presented in Table 1. The structural formula is C₁₀H₁₀N₄O₂.[][2][3]

Table 1: Physicochemical Properties of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

| Property | Value | Source(s) |

| CAS Number | 39263-34-8 | [][2][3][4] |

| Molecular Formula | C₁₀H₁₀N₄O₂ | [][2][3] |

| Molecular Weight | 218.21 g/mol | [][6] |

| Appearance | Yellow Solid | [] |

| Melting Point | 146-148 °C | [] |

| Boiling Point | 387.7 ± 52.0 °C (Predicted) | [] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [] |

| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [] |

Note: Some physical properties are predicted based on computational models.

The molecular structure features a planar phenyl ring substituted with an electron-withdrawing nitro group para to the iminoformamide and a cyano group ortho to it. This electronic arrangement significantly influences the reactivity of the molecule.

Synthesis and Manufacturing

The synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is typically achieved through the reaction of its precursor, 2-amino-5-nitrobenzonitrile, with a dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a common method for the formation of N,N-dimethylformamidine derivatives from primary amines.

Synthesis of the Precursor: 2-Amino-5-nitrobenzonitrile

The starting material, 2-amino-5-nitrobenzonitrile, can be synthesized through various routes, often involving the nitration of an appropriate benzonitrile derivative followed by amination.

Representative Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

Reaction:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-nitrobenzonitrile in a suitable anhydrous solvent such as toluene or dioxane.

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (typically 1.1 to 1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol, to yield the final product as a yellow crystalline solid.

The workflow for the synthesis is illustrated in the following diagram:

Caption: Generalized workflow for the synthesis of the title compound.

Chemical Reactivity and Role in Heterocyclic Synthesis

The primary utility of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide lies in its role as a building block for more complex molecules. The iminoformamide group is a key reactive handle for cyclization reactions.

Mechanism of Action in Quinazoline Synthesis

In the synthesis of Tucatinib, this intermediate is believed to react with an aniline derivative in a cyclization-condensation reaction to form a quinazoline ring system. The dimethylamino group of the iminoformamide acts as a good leaving group, facilitating the ring closure. The reaction is typically acid-catalyzed.

The general mechanism involves the following steps:

-

Protonation of the iminoformamide nitrogen.

-

Nucleophilic attack by the amino group of the reaction partner onto the electrophilic carbon of the protonated iminoformamide.

-

Elimination of dimethylamine.

-

Tautomerization and subsequent intramolecular cyclization involving the cyano group to form the quinazoline ring.

This pathway is depicted in the following logical diagram:

Caption: Logical flow of the quinazoline ring synthesis.

Applications in Drug Development

As previously mentioned, the most significant application of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is as a crucial intermediate in the synthesis of Tucatinib.[5] Tucatinib is an orally bioavailable, reversible, and selective small-molecule inhibitor of the HER2 tyrosine kinase. Its use, in combination with other agents, has shown significant efficacy in the treatment of HER2-positive breast cancer. The synthesis of such a complex molecule relies on the efficient and reliable construction of its core scaffolds, and N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide provides a robust solution for the formation of the quinazoline core of Tucatinib.

The use of this intermediate is also noted in various patents related to the synthesis of Tucatinib and other kinase inhibitors, highlighting its importance in the field of medicinal chemistry.[7][8][9]

Safety and Handling

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is classified as an irritant and may have potential mutagenic properties.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and serious eye irritation.[6] Therefore, appropriate safety precautions must be taken when handling this compound.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a specialized yet highly valuable chemical intermediate. Its well-defined reactivity, particularly in the formation of quinazoline ring systems, has cemented its role in the synthesis of modern targeted therapeutics like Tucatinib. For medicinal chemists and process development scientists, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for the efficient development of novel pharmaceuticals. As the demand for complex small-molecule drugs continues to grow, the importance of such key building blocks will undoubtedly increase.

References

-

Synthesis method of Tucatinib and intermediate product thereof. Eureka | Patsnap. Available at: [Link]

-

A kind of preparation method of tucatinib intermediate - Patent CN-114031619-A. PubChem. Available at: [Link]

- WO2024003929A1 - Process for the preparation of tucatinib. Google Patents.

- US9493473B2 - Processes for making ponatinib and intermediates thereof. Google Patents.

-

N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem. Available at: [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. N′-(2-Cyano-4-nitrophenyl)-N,N-dimethylformamidine [cymitquimica.com]

- 4. N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE | 39263-34-8 [chemicalbook.com]

- 5. clearsynth.com [clearsynth.com]

- 6. N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | C10H10N4O2 | CID 10900084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis method of Tucatinib and intermediate product thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. A kind of preparation method of tucatinib intermediate - Patent CN-114031619-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2024003929A1 - Process for the preparation of tucatinib - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: The Strategic Role of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in Tucatinib Synthesis

Introduction: Tucatinib, a potent and highly selective HER2 tyrosine kinase inhibitor, represents a significant advancement in the treatment of HER2-positive breast cancer. Its complex molecular architecture necessitates a meticulously designed synthetic route that is both efficient and scalable. A pivotal intermediate in this synthesis is N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide . This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate, elucidating the underlying chemical principles and offering detailed, field-proven protocols.

The Synthetic Significance of the Formamidine Intermediate

The synthesis of Tucatinib's core quinazoline structure is a critical phase of its overall production. The use of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide offers a strategic advantage by activating the aniline precursor, 2-amino-5-nitrobenzonitrile, for subsequent cyclization. This approach is favored for its high efficiency and the relative ease of handling the reagents involved.

The overall two-step sequence involves:

-

Formation of the formamidine intermediate: Reaction of 2-amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Cyclization to the quinazoline core: Reaction of the formamidine intermediate with 4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline in an acidic medium.

This strategy is a practical application of the broader chemical principle of using formamidine derivatives to construct heterocyclic systems, in this case, the quinazoline ring.

Physicochemical and Safety Data of the Intermediate

A thorough understanding of the intermediate's properties is paramount for safe handling and optimal reaction control.

| Property | Value | Reference |

| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [1] |

| CAS Number | 39263-34-8 | [2] |

| Molecular Formula | C₁₀H₁₀N₄O₂ | [1][2] |

| Molecular Weight | 218.21 g/mol | [1] |

| Appearance | Yellow Solid | |

| Melting Point | 146-148 °C | [3] |

Safety Information: N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a chemical that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

-

Harmful if swallowed (H302)[1]

-

Harmful in contact with skin (H312)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

Harmful if inhaled (H332)[1]

-

May cause respiratory irritation (H335)[1]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Mechanistic Insights

The two-step process is underpinned by well-established reaction mechanisms in organic chemistry.

Formation of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

The reaction of 2-amino-5-nitrobenzonitrile with DMF-DMA is a condensation reaction. The primary amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbon of the acetal. This is followed by the elimination of two molecules of methanol to form the stable formamidine intermediate.

Caption: Formation of the formamidine intermediate.

Cyclization to the Quinazoline Core via Dimroth Rearrangement

The reaction of the formamidine intermediate with an aniline derivative in an acidic medium, such as acetic acid, proceeds via a cyclization followed by a Dimroth rearrangement. The aniline nitrogen attacks the formamidine carbon, leading to the elimination of dimethylamine and the formation of an iminoquinazoline intermediate. Under the acidic and thermal conditions, this kinetically favored product can undergo a ring-opening and re-closure sequence, known as the Dimroth rearrangement, to yield the thermodynamically more stable 4-anilinoquinazoline product.[4][5]

Caption: Cyclization and Dimroth rearrangement to form the quinazoline core.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.

Protocol 1: Synthesis of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

This protocol is adapted from the procedure described in the literature for the synthesis of 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile.

Materials:

-

2-Amino-5-nitrobenzonitrile (5-Nitroanthranilonitrile)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-nitrobenzonitrile in N,N-dimethylformamide dimethyl acetal (3 equivalents).

-

Heat the mixture to reflux and maintain for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

For crystallization, refrigerate the mixture overnight.

-

Collect the resulting yellow crystals by filtration.

-

Wash the crystals with cold diethyl ether to remove any residual DMF-DMA.

-

Dry the product under vacuum to obtain pure N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.

Expected Yield: ~94%

Protocol 2: Synthesis of N4-(4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-6-nitroquinazoline-4-amine

This protocol is a general procedure based on the known reactivity of N'-(2-cyano-4-nitrophenyl)-N,N-dimethyliminoformamide with anilines to form 4-anilinoquinazolines.[5][6]

Materials:

-

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide

-

Glacial Acetic Acid

Procedure:

-

To a solution of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide in glacial acetic acid, add an equimolar amount of 4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

If precipitation occurs, collect the solid by filtration and wash with a suitable solvent (e.g., ethanol or diethyl ether) to remove acetic acid.

-

If the product does not precipitate, carefully neutralize the acetic acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

In-Process Controls and Characterization

Rigorous monitoring of the reaction and characterization of the intermediate and product are essential for ensuring the quality and consistency of the synthesis.

-

Thin-Layer Chromatography (TLC): A crucial tool for monitoring the progress of both reactions. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation of starting materials, intermediates, and products.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the formamidine intermediate and the final quinazoline product.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and nitro (NO₂) groups in the intermediate, and the characteristic vibrations of the quinazoline ring in the product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Conclusion

The use of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide is a robust and efficient strategy for the construction of the quinazoline core of Tucatinib. The protocols and insights provided in this application note offer a comprehensive guide for researchers and professionals in the field of pharmaceutical synthesis. A thorough understanding of the reaction mechanisms, adherence to safety protocols, and diligent in-process monitoring are key to the successful implementation of this pivotal step in the synthesis of this important anticancer agent.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10900084, N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. [Link].

-

Technical Disclosure Commons. An improved process for the preparation of (N4-(4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine. Published December 13, 2024. [Link].

-

European Medicines Agency. Tukysa; INN-tucatinib. Published December 10, 2020. [Link].

-

GSRI. N4-[3-Methyl-4-([1][2][3]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine. [Link].

-

Glushkov, V. A., et al. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules2021 , 26(10), 2927. [Link].

-

Barrero, A. F., et al. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Omega2022 , 7(45), 41569–41581. [Link].

-

Arkat USA. One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc2008 , (xvi), 128-137. [Link].

-

Al-Romaigh, H. A., et al. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry2021 , 9, 731179. [Link].

-

Kalinin, D. V., et al. A New Synthesis of Amino Substituted Azolo[1][7][8]triazines via Reaction of N1,N1-Dimethyl-N2-azolylformamidines with Cyanamide. Heterocycles2012 , 85(10), 2515-2522. [Link].

-

Lee, C.-F., et al. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega2021 , 6(13), 9183–9192. [Link].

-

Zhang, M., et al. Quinazoline derivatives: synthesis and bioactivities. RSC Advances2017 , 7, 52131-52159. [Link].

-

Ben-Azza, A., et al. Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. Molecules2019 , 24(17), 3171. [Link].

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. mdpi.com [mdpi.com]

- 3. GSRS [precision.fda.gov]

- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2307628-67-5|N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine|BLD Pharm [bldpharm.com]

The Enigmatic Reagent: A Technical Guide to N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide and its Prospective Role in Guanylation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Territory of a Niche Reagent

In the vast arsenal of synthetic chemistry, certain reagents emerge with clearly defined roles, their utility and mechanisms meticulously documented. Others, like N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide , exist in a more enigmatic space. While commercially available and identified as a key intermediate in the synthesis of high-profile pharmaceuticals such as the kinase inhibitor Tucatinib, its application as a dedicated guanylation reagent is not prominently featured in the peer-reviewed scientific literature.[1][2][3]

This guide, therefore, ventures into a degree of informed speculation, grounded in established principles of organic chemistry. It aims to provide the discerning researcher with a comprehensive overview of this reagent's known properties and, more importantly, a robust, theoretically sound framework for its potential application in the synthesis of guanidines. The protocols and mechanistic discussions that follow are proposed based on analogous chemical transformations and should be regarded as a starting point for experimental validation rather than established procedures.

I. Reagent Profile and Physicochemical Properties

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, hereafter referred to as CN-DMIMF , is a crystalline solid with the molecular formula C₁₀H₁₀N₄O₂.[4] Its structure is characterized by a dimethylformamidine moiety attached to a highly electron-deficient aromatic ring, a feature that is central to its reactivity.

| Property | Value | Source |

| CAS Number | 39263-34-8 | PubChem[4] |

| Molecular Weight | 218.21 g/mol | PubChem[4] |

| Appearance | Yellow Solid | BOC Sciences |

| Melting Point | 146-148 °C | BOC Sciences |

The synthesis of CN-DMIMF has been reported via the reaction of 2-amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This straightforward preparation makes it an accessible, albeit underutilized, synthetic tool.

II. The Theoretical Underpinnings of Guanylation with CN-DMIMF: A Mechanistic Hypothesis

The core of CN-DMIMF's potential as a guanylation reagent lies in the electronic nature of its 2-cyano-4-nitrophenyl group. This aromatic system is rendered highly electrophilic by the strong electron-withdrawing effects of the ortho-cyano and para-nitro substituents. This activation facilitates nucleophilic aromatic substitution (SNA r), a well-established reaction class in which a nucleophile displaces a leaving group on an aromatic ring.

We propose a two-step mechanistic pathway for the guanylation of a primary or secondary amine with CN-DMIMF:

-

Nucleophilic Attack and Formation of a Meisenheimer-like Intermediate: The amine nucleophile attacks the carbon atom of the dimethylformamidine moiety, leading to a tetrahedral intermediate.

-

Elimination of the Activated Aryl Amine: The intermediate collapses, with the 2-amino-5-nitrobenzonitrile anion acting as a competent leaving group, stabilized by the electron-withdrawing groups on the aromatic ring. The resulting product is a protonated N,N-dimethyl-N'-substituted formamidinium species.

-

Hydrolysis to the Guanidine: Subsequent hydrolysis of the formamidinium intermediate would yield the desired guanidine.

Caption: Hypothetical mechanistic pathway for the guanylation of amines using CN-DMIMF.

III. Proposed Experimental Protocols

Disclaimer: The following protocols are hypothetical and have not been validated experimentally. They are based on general procedures for guanylation reactions and should be adapted and optimized by the end-user. Standard laboratory safety precautions should be strictly followed.

Protocol 1: Guanylation of a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

-

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CN-DMIMF)

-

Benzylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of CN-DMIMF (1.1 eq.) in anhydrous DMF, add triethylamine (1.5 eq.).

-

Add benzylamine (1.0 eq.) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C and monitor by TLC until consumption of the starting amine.

-

Cool the reaction to room temperature and add 1 M HCl to hydrolyze the formamidinium intermediate. Stir for 1 hour.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired guanidine.

Protocol 2: Guanylation of a Secondary Aliphatic Amine (e.g., Piperidine)

Materials:

-

N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CN-DMIMF)

-

Piperidine

-

Anhydrous Acetonitrile

-

Diisopropylethylamine (DIPEA)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M aqueous solution)

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve CN-DMIMF (1.2 eq.) in anhydrous acetonitrile.

-

Add DIPEA (2.0 eq.) to the solution.

-

Add piperidine (1.0 eq.) and heat the mixture to reflux.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

-

Add 1 M HCl and stir vigorously for 1-2 hours to effect hydrolysis.

-

Basify the mixture with 1 M NaOH until pH > 10.

-

Extract the product with dichloromethane (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield the target guanidine.

IV. Application Notes and Troubleshooting

-

Choice of Base: The choice of a non-nucleophilic base is crucial to prevent competition with the amine substrate. Tertiary amines such as triethylamine or DIPEA are recommended.

-